UCPH-101

概要

説明

UCPH-101は、興奮性アミノ酸トランスポーターサブタイプ1(EAAT1)の選択的阻害剤です。この化合物は、中枢神経系におけるグルタミン酸輸送を調節する能力で知られており、神経科学研究において貴重なツールとなっています。 This compoundは、EAAT2やEAAT3などの他のサブタイプよりもEAAT1に対して高い選択性を示すことが示されています .

準備方法

合成経路と反応条件: UCPH-101の合成には、主要な中間体の調製から始まる複数段階が含まれます反応条件には、多くの場合、有機溶媒、触媒、および特定の温度制御が用いられ、高い収率と純度が確保されます .

工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性と費用対効果のために最適化されており、多くの場合、反応パラメータを正確に制御するための自動化システムが含まれています。 最終製品は、結晶化やクロマトグラフィーなどの手法を用いて精製され、研究用途に必要な基準を満たしています .

化学反応の分析

反応の種類: UCPH-101は主に置換反応を起こし、特定の官能基が他の官能基に置き換えられて化学的性質が変化します。 特定の条件下では、酸化反応と還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤があります。条件としては、一般的に有機溶媒と制御された温度が挙げられます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬が、酸性または塩基性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応により、薬理学的性質が変化したthis compoundの様々な誘導体が生成されます .

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります:

化学: グルタミン酸輸送とその阻害のメカニズムを研究するためのツールとして使用されます。

生物学: 細胞プロセスや神経伝達におけるEAAT1の役割を理解するのに役立ちます。

医学: てんかん、脳卒中、神経変性疾患などの神経疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Selectivity Profile

The selectivity of UCPH-101 is noteworthy:

- IC50 Values :

This specificity allows researchers to study EAAT1 functions without interference from other EAAT subtypes.

Research Applications

This compound has been utilized across various research domains:

Neuropharmacology

This compound has been instrumental in studying the role of glutamate transporters in neurological disorders. Its ability to induce a long-lasting inactive state of EAAT1 enables researchers to explore how altered glutamate signaling contributes to conditions such as epilepsy, depression, and neurodegenerative diseases .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have identified critical pharmacophore elements that enhance the understanding of EAAT1's function. These studies have revealed how modifications to this compound can affect its inhibitory potency and selectivity .

Electrophysiological Studies

This compound has been employed in patch-clamp electrophysiology assays to assess its effects on ion currents mediated by EAAT1. This application is crucial for understanding how this compound modulates transporter activity under physiological conditions .

Case Studies

Several key studies illustrate the applications of this compound:

作用機序

UCPH-101は、EAAT1トランスポーター上の特定の部位に結合することにより効果を発揮し、非競合的な阻害をもたらします。この結合は、トランスポーターの構造変化を引き起こし、トランスポーターを不活性状態にロックし、グルタミン酸の取り込みを阻止します。 関係する分子標的は、EAAT1の膜貫通ドメインにある残基で、阻害活性に不可欠です .

類似化合物:

UCPH-102: 同様の阻害特性を持つ別のEAAT1選択的阻害剤ですが、動態プロファイルが異なります。

TBOA(DL-スレオ-β-ベンジルオキシアスパラギン酸): サブタイプ選択性が広いEAATの競合的阻害剤です。

WAY-213613: EAAT2の選択的阻害剤であり、EAAT1阻害剤との比較研究に使用されています

This compoundの独自性: this compoundは、EAAT1に対する高い選択性と、トランスポーターの長期的な不活性状態を誘導する能力により、独自性を持っています。 これは、グルタミン酸輸送におけるEAAT1の特定の役割と、神経疾患におけるその影響を研究するための貴重なツールとなっています .

類似化合物との比較

UCPH-102: Another selective inhibitor of EAAT1 with similar inhibitory properties but different kinetic profiles.

TBOA (DL-threo-beta-benzyloxyaspartic acid): A competitive inhibitor of EAATs with broader subtype selectivity.

WAY-213613: A selective inhibitor of EAAT2, used for comparative studies with EAAT1 inhibitors

Uniqueness of UCPH-101: this compound is unique due to its high selectivity for EAAT1 and its ability to induce a long-lasting inactive state of the transporter. This makes it a valuable tool for studying the specific role of EAAT1 in glutamate transport and its implications in neurological disorders .

生物活性

UCPH-101 is a selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), which plays a critical role in glutamate transport and neurotransmission. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in neurological disorders.

This compound exhibits noncompetitive inhibition of EAAT1, meaning it binds to the transporter regardless of the presence of its substrate, glutamate. This binding induces a long-lasting inactive state of EAAT1, which is distinct from the more reversible inhibition seen with related analogs like UCPH-102. The kinetics of unblocking by this compound are considerably slower, indicating a robust interaction with the transporter .

Binding Characteristics

The binding site for this compound on EAAT1 has been elucidated through mutagenesis studies, revealing critical interactions with specific transmembrane domains. Substitutions in transmembrane regions TM3, TM4c, and TM7a can significantly affect the inhibitory potency of this compound without altering the transport characteristics of glutamate itself .

Selectivity Profile

This compound is known for its selectivity towards EAAT1 over other excitatory amino acid transporters such as EAAT2, EAAT3, EAAT4, and EAAT5. Studies have shown that it displays negligible inhibitory activity at these other subtypes even at concentrations up to 100 µM .

In Vitro Studies

In vitro experiments utilizing patch-clamp electrophysiology have demonstrated that this compound inhibits glutamate-induced anion currents in a concentration-dependent manner. For instance, at low concentrations (2 µM), the onset of inhibition was slow, with complete inhibition achieved only after several seconds . The apparent inhibition constant () was found to be independent of glutamate concentration, supporting its noncompetitive nature .

Case Studies

Recent studies have explored the effects of this compound on various physiological processes:

- Neurotransmission : Inhibition of EAAT1 by this compound has implications for synaptic transmission and excitotoxicity, which is relevant in conditions like epilepsy and neurodegenerative diseases.

- Cancer Metabolism : Research has indicated that this compound may also affect amino acid transporters associated with cancer metabolism. For example, it has been shown to partially inhibit ASCT2, another transporter involved in nutrient uptake in rapidly proliferating cancer cells .

Data Tables

| Parameter | Value |

|---|---|

| Inhibition Type | Noncompetitive |

| Selectivity (EAAT Subtypes) | EAAT1 > EAAT2/3/4/5 |

| Apparent | 77 ± 20 µM |

| Onset Time (2 µM) | Several seconds |

| Maximum Inhibition | ~45% at 200 µM (ASCT2) |

特性

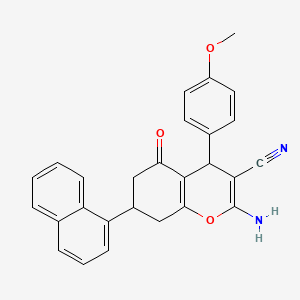

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMGNDPBARCLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649375 | |

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118460-77-7 | |

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。